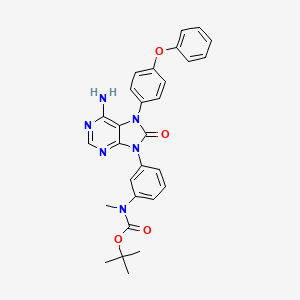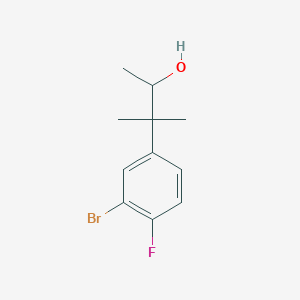
3,4-Difluorophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluorophthalic acid is an organic compound with the molecular formula C8H4F2O4 It is a derivative of phthalic acid where two hydrogen atoms on the aromatic ring are replaced by fluorine atoms at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Difluorophthalic acid can be synthesized through several methods. One common approach involves the decarboxylation of 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid. This reaction is typically conducted in solvents like N-methyl-2-pyrrolidone or dimethyl acetamide, using catalysts such as copper, copper oxide, or copper salts . Another method involves the fluorination of phthalic acid derivatives using reagents like sulfuryl fluoride and Me4NF .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using high-pressure reaction vessels and specialized fluorinating agents. The process is designed to maximize yield and purity while minimizing the production of by-products. The use of advanced catalysts and optimized reaction conditions ensures efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluorophthalic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield difluorobenzene derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include difluorobenzene derivatives, quinones, and various substituted phthalic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Difluorophthalic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3,4-Difluorophthalic acid and its derivatives involves interactions with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzyme activity, disruption of cellular processes, and modulation of receptor functions. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Difluorophthalic acid
- 3,4-Difluorobenzoic acid
- 2,3-Difluorophthalic acid
Uniqueness
3,4-Difluorophthalic acid is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and physical properties. Compared to other difluorinated phthalic acids, it offers distinct advantages in terms of stability and reactivity, making it a valuable compound in various chemical and industrial applications .
Properties
Molecular Formula |
C8H4F2O4 |
|---|---|
Molecular Weight |
202.11 g/mol |
IUPAC Name |
3,4-difluorophthalic acid |
InChI |
InChI=1S/C8H4F2O4/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2H,(H,11,12)(H,13,14) |
InChI Key |
RMMMGBXGXJSZSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)C(=O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B8464147.png)











